N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide
Description
Properties
Molecular Formula |
C11H9Cl2N3O2 |
|---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
N-[1-(2,5-dichlorophenyl)-5-oxo-4H-pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-6(17)14-10-5-11(18)16(15-10)9-4-7(12)2-3-8(9)13/h2-4H,5H2,1H3,(H,14,15,17) |
InChI Key |
HDVNAMOPDIJSAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(=O)C1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Coupling Step : 2,5-Dichlorophenylacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane at 0°C. 4-Aminoantipyrine is then added to form the intermediate acetamide.
-
Cyclization : The intermediate undergoes intramolecular cyclization under acidic conditions (HCl/ethanol) at reflux (78°C) for 6–8 hours to yield the pyrazolone ring.
-
Purification : The crude product is recrystallized from ethanol, achieving a purity of >98% (HPLC).
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 10–12 hours |
| Solvent | Dichloromethane/Ethanol |
| Key Reagent | EDC·HCl |
Limitations
-
Low atom economy due to stoichiometric use of EDC·HCl.
-
Requires strict temperature control to avoid side reactions.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the cyclization step, reducing reaction times from hours to minutes.
Protocol Optimization
Comparative Performance
| Method | Yield | Time | Energy Consumption |
|---|---|---|---|
| Conventional | 68% | 8h | High |
| Microwave | 89% | 20m | Moderate |
Reductive Amination Approach
A patent-derived method (CN106632049A) utilizes nitroso intermediates and reductive amination for large-scale production.
Key Steps
-
Nitrosation : Antipyrine is treated with sodium nitrite in 50% sulfuric acid at 45–50°C to form nitrosoantipyrine.
-
Reduction : Ammonium bisulfite and ammonium sulfite reduce the nitroso group to an amine at pH 5.4–5.8.
-
Hydrolysis and Neutralization : The product is hydrolyzed at 100°C for 3 hours and neutralized with liquid ammonia to pH 7–7.5.
| Stage | Conditions | Yield |
|---|---|---|
| Nitrosation | 45–50°C, 2h | 85% |
| Reduction | pH 5.4–5.8, 1h | 90% |
| Hydrolysis | 100°C, 3h | 96% |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Scale Suitability |
|---|---|---|---|
| Conventional | Reproducible, high purity | Long reaction time | Lab-scale |
| Microwave | Fast, energy-efficient | Specialized equipment | Pilot-scale |
| Reductive Amination | High yield, scalable | Complex pH control | Industrial-scale |
Research Findings and Optimizations
Purity and Characterization
Environmental Impact
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide. For instance, a comparative analysis demonstrated that derivatives of pyrazole compounds exhibit significant growth inhibition against various cancer cell lines:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
These findings suggest that the compound may interfere with cellular pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. A study indicated that derivatives of this pyrazole compound demonstrated substantial activity against multidrug-resistant bacteria, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models indicated a reduction in inflammatory markers, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer properties of this compound involved testing on multiple cancer cell lines. The study utilized a dose-response methodology to establish the compound's effectiveness:
Results:
The compound exhibited a dose-dependent inhibition of cell proliferation across various tested lines.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, researchers assessed the effectiveness of the compound against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound could serve as a lead for developing new antimicrobial agents:
Findings:
The compound showed significant antibacterial activity with MIC values lower than those observed for standard treatments.
Mechanism of Action
The mechanism of action of N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide
- N-(2,5-Dichlorophenyl)-2-(diethylamino)acetamide
- N-(2,5-Dichlorophenyl)-2-(4-morpholinyl)acetamide
Uniqueness
N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide is unique due to its specific structural features, such as the pyrazole ring and the dichlorophenyl group. These structural elements contribute to its distinct biological activities and make it a valuable compound for various research applications.
Biological Activity
N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a dichlorophenyl group and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 253.12 g/mol. The presence of the dichlorophenyl group is crucial for its biological activity, influencing both its pharmacokinetic and pharmacodynamic properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. In a study assessing various pyrazole derivatives, compounds similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 0.22 μg/mL, indicating potent antibacterial effects .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogens |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
| N-(1-(2,5-Dichlorophenyl)-... | TBD | TBD |
Anticancer Activity
This compound has also been investigated for its anticancer potential. Studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analyses indicated that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity .
Table 2: Anticancer Activity Profile
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A431 | 1.98 |
| Compound B | HT29 | 1.61 |
| N-(1-(2,5-Dichlorophenyl)-... | TBD |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Research indicates that these compounds may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
- Biofilm Disruption : The ability to inhibit biofilm formation in pathogenic bacteria has been noted, which is critical for treating chronic infections .
Case Studies
A notable case study involved the evaluation of pyrazole derivatives in a clinical setting for their effectiveness against resistant bacterial strains. The results demonstrated that certain derivatives significantly reduced bacterial load in infected models compared to standard treatments.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1-(2,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones. For example, refluxing a dichlorophenyl-substituted chalcone precursor with hydrazine hydrate in ethanol under acidic or basic catalysis (e.g., sodium ethoxide) yields the pyrazoline core. Subsequent acetylation with chloroacetyl chloride in the presence of triethylamine completes the synthesis . Optimization involves adjusting molar ratios, solvent polarity (e.g., ethanol vs. DMF), and temperature (80–100°C) to minimize side products like imine/amine tautomers .
Q. How can NMR spectroscopy distinguish between tautomeric forms (e.g., amine vs. imine) in this compound?
- Methodology : ¹H NMR is critical for identifying tautomers. The amine form shows a broad singlet near δ 11.20–11.30 ppm (NH), while the imine form exhibits a sharp singlet at δ 10.10–10.40 ppm. Integration ratios (e.g., 50:50 amine:imine) confirm tautomeric equilibrium, which can be shifted using solvents like DMSO-d₆ to stabilize specific forms .
Q. What crystallization strategies improve the resolution of X-ray structures for pyrazoline-acetamide derivatives?
- Methodology : Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) enhances crystal growth. SHELX software is widely used for refinement, leveraging hydrogen-bonding patterns (e.g., N–H···O interactions) to resolve disorder. High-resolution data (≤ 0.8 Å) and twinning corrections are recommended for accurate electron density mapping .
Advanced Research Questions
Q. How do electronic effects of the 2,5-dichlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The electron-withdrawing chlorine atoms increase the electrophilicity of the pyrazoline carbonyl, facilitating nucleophilic attacks. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, while kinetic studies under varying pH (4–10) quantify activation energies for reactions with amines or thiols .
Q. What in silico approaches predict the compound’s binding affinity for kinase targets like EGFR or DNA polymerase?
- Methodology : Molecular docking (AutoDock Vina) using crystal structures of target proteins (PDB: 1M17 for EGFR) identifies key interactions: (i) hydrogen bonds between the acetamide carbonyl and Lys721, (ii) hydrophobic contacts with the dichlorophenyl group. MD simulations (100 ns) assess stability, with binding free energies calculated via MM-PBSA .
Q. How do hydrogen-bonding networks in the solid state affect the compound’s bioavailability?
- Methodology : Graph set analysis (Etter’s rules) classifies intermolecular interactions (e.g., R₂²(8) motifs). Solubility is tested in biorelevant media (FaSSIF/FeSSIF), correlating with crystal packing density. Reducing hydrogen-bond donor count (e.g., via methyl substitution) often improves dissolution rates .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. anti-inflammatory effects)?
- Methodology : Replicate assays under standardized conditions (e.g., EC₅₀ in Vero cells for antiviral activity; COX-2 inhibition via ELISA). Cross-validate with orthogonal methods: SPR for binding kinetics, qRT-PCR for downstream gene expression. Contradictions may arise from assay-specific interference (e.g., redox activity in MTT assays) .
Q. How can isotopic labeling (e.g., ¹³C-acetamide) track metabolic pathways in hepatocyte models?
- Methodology : Synthesize the ¹³C-labeled analog via acetylation with ¹³C-chloroacetyl chloride. Incubate with primary hepatocytes, followed by LC-MS/MS analysis to identify metabolites (e.g., glucuronidated or hydroxylated products). Stable isotope tracing quantifies hepatic clearance and CYP450 isoform involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
